2,4'-ジメトキシベンゾフェノン

概要

説明

2,4’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, where two methoxy groups are attached to the benzene rings. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

科学的研究の応用

2,4’-Dimethoxybenzophenone has a wide range of applications in scientific research:

作用機序

Target of Action

Benzophenone derivatives, which include 2,4’-dimethoxybenzophenone, are known to interact with various biological targets .

Mode of Action

For instance, some benzophenone derivatives have been shown to bind with serum albumin and collagen .

Biochemical Pathways

Benzophenones, in general, are known to interact with various biochemical pathways .

Pharmacokinetics

The molecular weight of 2,4’-dimethoxybenzophenone is 242269 Da , which could influence its absorption and distribution in the body.

Result of Action

Benzophenones, in general, are known to have various effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

2,4’-Dimethoxybenzophenone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. These interactions can lead to the inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, 2,4’-Dimethoxybenzophenone can bind to proteins such as albumin, influencing their function and stability .

Cellular Effects

The effects of 2,4’-Dimethoxybenzophenone on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 2,4’-Dimethoxybenzophenone can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation. Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, 2,4’-Dimethoxybenzophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecules, leading to downstream effects on cellular processes. For instance, the interaction of 2,4’-Dimethoxybenzophenone with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other compounds. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dimethoxybenzophenone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. The long-term effects of 2,4’-Dimethoxybenzophenone on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2,4’-Dimethoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

2,4’-Dimethoxybenzophenone is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,4’-Dimethoxybenzophenone is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream. Additionally, specific transporters may be involved in the uptake and distribution of the compound within cells, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of 2,4’-Dimethoxybenzophenone can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in metabolic processes. The localization of 2,4’-Dimethoxybenzophenone can also affect its interactions with other biomolecules and its overall impact on cellular function .

準備方法

The synthesis of 2,4’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to produce an intermediate product, 2,2’,4,4’-tetramethoxy benzophenone. This intermediate is then reacted with a Lewis acid (e.g., AlCl3, ZnCl2, BF3, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at 50°C for 2-3 hours. The reaction is stopped, and the product is hydrolyzed, separated, and recrystallized to obtain 2,4’-Dimethoxybenzophenone .

化学反応の分析

2,4’-Dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

類似化合物との比較

2,4’-Dimethoxybenzophenone can be compared with other benzophenone derivatives such as:

2,4’-Dihydroxybenzophenone: Known for its use as a UV absorber in sunscreens.

2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone: Used in organic synthesis and as a UV stabilizer.

2,3’,4,6-Tetrahydroxybenzophenone: Utilized in the synthesis of pharmaceuticals and as an antioxidant. The uniqueness of 2,4’-Dimethoxybenzophenone lies in its specific substitution pattern, which imparts distinct photochemical properties and reactivity compared to other benzophenone derivatives.

生物活性

2,4'-Dimethoxybenzophenone, a member of the benzophenone family, has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in photoprotection and as an additive in various formulations. However, recent research has expanded its profile to include potential therapeutic benefits in areas such as antimicrobial activity, apoptosis induction, and anti-inflammatory effects.

Chemical Structure and Properties

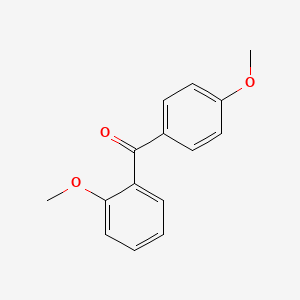

2,4'-Dimethoxybenzophenone has the following structural formula:

This compound features two methoxy groups (-OCH₃) attached to the benzophenone core, which contributes to its unique chemical properties.

1. Antimicrobial Activity

Research indicates that 2,4'-dimethoxybenzophenone exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these organisms .

2. Apoptosis Induction

The compound has been linked to the induction of apoptosis in cancer cells. In vitro studies have demonstrated that it can trigger programmed cell death through various signaling pathways, including the activation of caspases and modulation of mitochondrial membrane potential. This suggests a possible role in cancer therapy .

3. Anti-inflammatory Effects

2,4'-Dimethoxybenzophenone has also shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-κB and MAPK/ERK, which are crucial in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, 2,4'-dimethoxybenzophenone was tested for its antibacterial properties against a panel of clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The study concluded that this compound could serve as a potential candidate for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In another investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with 2,4'-dimethoxybenzophenone resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of 2,4'-dimethoxybenzophenone:

特性

IUPAC Name |

(2-methoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWJLMQOKZOTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280330 | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-69-4 | |

| Record name | 5449-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the photochemical properties of benzophenones, particularly their excited states?

A1: Benzophenones, including derivatives like 2-hydroxy-4-methoxybenzophenone (BP-3) and 2,2′-dihydroxy-4,4′-dimethoxybenzophenone (BP-6), exhibit interesting photochemical behavior. Research has focused on characterizing their excited states, including the lowest excited triplet (T1) state, which plays a crucial role in their photochemical reactions. [] These studies utilize techniques like UV absorption, phosphorescence, and triplet-triplet absorption spectroscopy to understand the energy levels and lifetimes of these excited states. This information is vital for comprehending their potential applications as UV absorbers and photostabilizers. []

Q2: Are there any studies on the synthesis of methoxybenzophenones?

A2: Yes, there's research focusing on the synthesis of specific methoxybenzophenone derivatives. For example, one study details the synthesis of 2-hydroxy-4-methoxybenzophenone (I) from 2,4-dihydroxybenzophenone (II) using dimethyl sulfate (III) in the presence of N-octyldiethanolamine borate as a catalyst. [] This research highlights the development of efficient synthetic methods for obtaining specific methoxybenzophenone derivatives, which is crucial for exploring their potential applications.

Q3: Can you elaborate on the applications of benzophenone derivatives as UV absorbers?

A3: Benzophenones, particularly those with hydroxyl and methoxy substituents, are known for their UV absorption properties. While 2,4'-dimethoxybenzophenone itself isn't explicitly mentioned, similar compounds like BP-3 and BP-6 are studied for their potential as UV absorbers. [] Understanding the relationship between the structure and UV absorption properties of these derivatives is essential for developing effective UV filters for various applications, including sunscreens and protective coatings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。